![molecular formula C15H20N2O6 B13418202 L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethoxycarbonyl group attached to the L-seryl moiety, which is further esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester typically involves the protection of the amino group of L-serine with a phenylmethoxycarbonyl (Cbz) group, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl group can be removed using hydrogenation or treatment with strong acids.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-.
Deprotection: this compound without the Cbz group.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a prodrug.
Wirkmechanismus
The mechanism of action of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to be selectively activated under certain conditions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine, N-methyl-: Similar in structure but lacks the phenylmethoxycarbonyl group.
L-Phenylalanine, N-(p-anisoyl)-, methyl ester: Contains a phenyl group but differs in the position and type of substituents.
Uniqueness
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester is unique due to the presence of both the phenylmethoxycarbonyl group and the esterified L-seryl moiety. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C15H20N2O6 |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m0/s1 |
InChI-Schlüssel |
QWGCABODXPAQFR-JQWIXIFHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



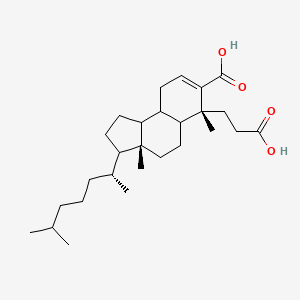
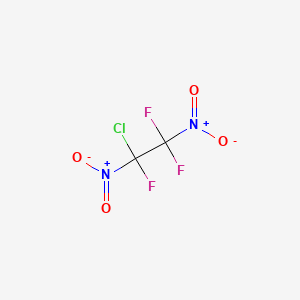
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

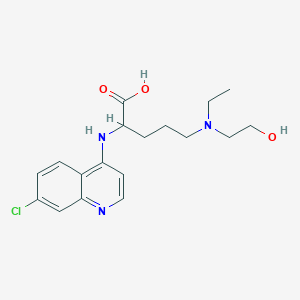

![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
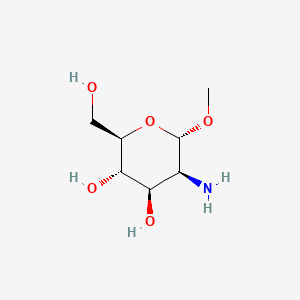
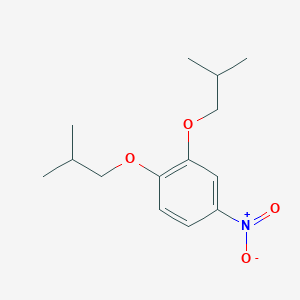
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)

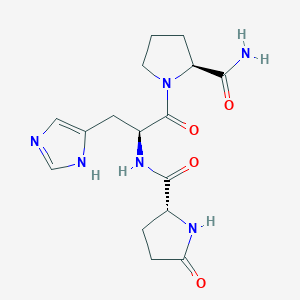
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
